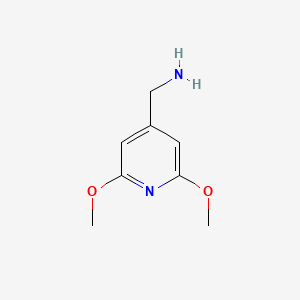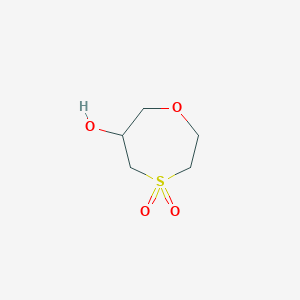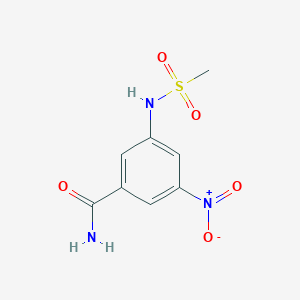
4-Cyano-2-fluoro-6-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-2-fluoro-6-formylbenzoic acid is an organic compound with the molecular formula C9H4FNO3 It is a derivative of benzoic acid, characterized by the presence of cyano, fluoro, and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-fluoro-6-formylbenzoic acid typically involves multi-step reactions. One common method includes the introduction of the cyano and fluoro groups onto a benzoic acid derivative, followed by formylation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including continuous flow reactions and the use of automated systems to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction parameters are essential to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-2-fluoro-6-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the cyano group to an amine.
Substitution: Halogenation or nitration of the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3).
Major Products
Oxidation: 4-Cyano-2-fluoro-6-carboxybenzoic acid.
Reduction: 4-Amino-2-fluoro-6-formylbenzoic acid.
Substitution: 4-Cyano-2-fluoro-6-bromobenzoic acid or 4-Cyano-2-fluoro-6-nitrobenzoic acid.
Scientific Research Applications
4-Cyano-2-fluoro-6-formylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-2-fluoro-6-formylbenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and formyl groups can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyano-2-fluorobenzoic acid
- 2-Fluoro-4-formylbenzoic acid
- 4-Cyanobenzoic acid
- 4-Formylbenzonitrile
Uniqueness
4-Cyano-2-fluoro-6-formylbenzoic acid is unique due to the simultaneous presence of cyano, fluoro, and formyl groups on the benzoic acid scaffold
Properties
Molecular Formula |
C9H4FNO3 |
|---|---|
Molecular Weight |
193.13 g/mol |
IUPAC Name |
4-cyano-2-fluoro-6-formylbenzoic acid |
InChI |
InChI=1S/C9H4FNO3/c10-7-2-5(3-11)1-6(4-12)8(7)9(13)14/h1-2,4H,(H,13,14) |
InChI Key |
VAKOYKULPLORBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)C(=O)O)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)


